molecular formula C20H18ClNO6 B041308 3-epi-Ochratoxin A CAS No. 189152-21-4

3-epi-Ochratoxin A

Cat. No. B041308
M. Wt: 403.8 g/mol
InChI Key: RWQKHEORZBHNRI-BONVTDFDSA-N
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Description

3-epi-Ochratoxin A is a biochemical compound with the molecular formula C20H18ClNO6 and a molecular weight of 403.81 . It’s a variant of Ochratoxin A, a mycotoxin produced by several species of Aspergillus and Penicillium fungi .


Synthesis Analysis

The synthesis of Ochratoxin A, which 3-epi-Ochratoxin A is related to, involves several key genes identified through comparative genomic analyses . The biosynthetic pathway begins with a polyketide synthase (PKS), OtaA, utilizing acetyl coenzyme A (acetyl-CoA) and malonyl-CoA to synthesize 7-methylmellein .


Molecular Structure Analysis

Ochratoxins, including 3-epi-Ochratoxin A, structurally consist of a para-chlorophenolic group containing a dihydroisocoumarin moiety that is amide-linked to L-phenylalanine .


Chemical Reactions Analysis

Ochratoxin A, which 3-epi-Ochratoxin A is related to, is known to be a potent renal toxin in animals such as rodents and pigs . The extent of renal injury is dose-related and is associated with the duration of exposure .

Scientific Research Applications

  • Pregnane X Receptor Suppression : Ochratoxin A found in food suppresses pregnane X receptor-mediated CYP3A4 induction in human hepatocytes, potentially contributing to its toxic action (Dořičáková & Vrzal, 2015).

  • Impairment of Gut Barrier Function : It impairs gut barrier function by removing claudins from detergent-resistant membrane microdomains, possibly due to oxidative events (Lambert et al., 2007).

  • Cytotoxicity and DNA Damage : Ochratoxin A reduces cell viability, increases apoptosis, and causes DNA damage in mammary and kidney epithelial cells, suggesting different mechanisms of action in these cell lines (Giromini et al., 2016).

  • Detection in Wheat : An aptamer with high affinity and specificity for detecting ochratoxin A in wheat has been identified, enabling the determination of parts per billion quantities in naturally contaminated samples (Cruz-Aguado & Penner, 2008).

  • Electrochemical Sensing Platform : A fabricated aptamer-based electrochemical "signal-off" sensor offers potential for ultrasensitive and rapid detection of ochratoxin A in food safety applications (Kuang et al., 2010).

  • Apoptosis through ROS-Mediated Pathway : Ochratoxin A causes apoptosis in IPEC-J2 cells through a ROS-mediated mitochondrial permeability transition pore opening pathway (Wang et al., 2017).

  • Induction of Free Radicals : Ochratoxin A and its analogs can induce free radical generation in rat hepatocytes, mitochondria, and microsomes, suggesting oxidative damage as a mechanism of toxicity (Hoehler et al., 1997).

  • Advances in Detection : Recent advances in detection methods, using aptamers and functional nanomaterials, have led to rapid and cost-effective methods for monitoring food safety (Ha, 2015).

Safety And Hazards

Ochratoxin A, which 3-epi-Ochratoxin A is related to, is a significant health risk. It is nephrotoxic, carcinogenic, teratogenic, and immunotoxic . It’s a serious threat to food safety, endangers human health, and can cause huge economic losses .

Future Directions

Future research could focus on the development of molecular methods for the detection and quantification of Ochratoxin A producing fungi in various foodstuffs . Additionally, advances in biodetoxification of Ochratoxin A could be explored, including degradation, adsorption, or enzymes .

properties

IUPAC Name

(2S)-2-[[(3S)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQKHEORZBHNRI-BONVTDFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-epi-Ochratoxin A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Tolosa, E Serrano Candelas, JL Vallés Pardo… - Toxins, 2023 - mdpi.com
Mycotoxins are secondary metabolites produced by certain filamentous fungi. They are common contaminants found in a wide variety of food matrices, thus representing a threat to …
Number of citations: 1 www.mdpi.com

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